molecular formula C9H9BrF3NO B1484211 3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline CAS No. 1870262-91-1

3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1484211
CAS No.: 1870262-91-1
M. Wt: 284.07 g/mol
InChI Key: QBFUYQOYDUIQMT-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline is an organic compound characterized by the presence of bromine, methyl, and trifluoroethoxy groups attached to a phenylamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2-methylphenylamine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of biological activities and pathways, making it a valuable tool in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of all three substituents (bromine, methyl, and trifluoroethoxy) on the phenylamine core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c1-5-6(10)2-3-7(8(5)14)15-4-9(11,12)13/h2-3H,4,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFUYQOYDUIQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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